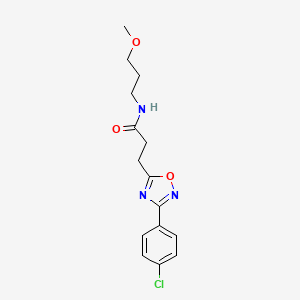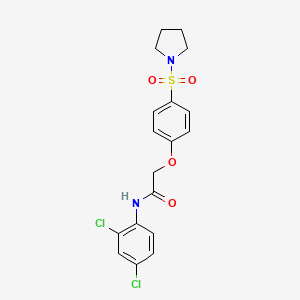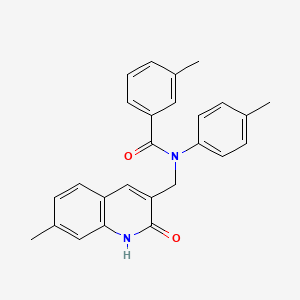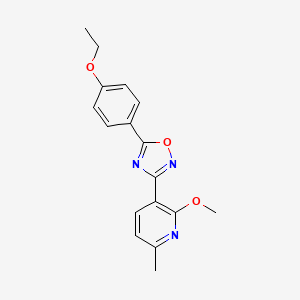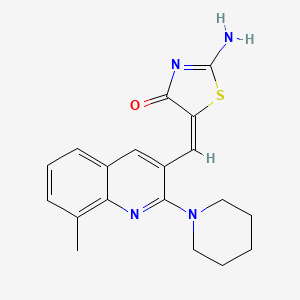![molecular formula C19H24N4O B7717726 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IQ-1S is a selective inhibitor of Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and embryonic development.
作用机制
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide selectively inhibits the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF), which is essential for the activation of Wnt/β-catenin signaling pathway. By blocking this interaction, this compound prevents the nuclear translocation of β-catenin and the subsequent activation of target genes, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer and regenerative medicine applications, this compound has been shown to have several other biochemical and physiological effects. For example, this compound has been reported to modulate the immune response by inhibiting the differentiation of Th17 cells and promoting the differentiation of Treg cells. Additionally, this compound has been demonstrated to improve cognitive function in animal models of Alzheimer's disease by reducing β-amyloid deposition and neuroinflammation.
实验室实验的优点和局限性
One of the main advantages of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide is its selectivity for the Wnt/β-catenin signaling pathway, which allows for the specific modulation of this pathway without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one of the limitations of this compound is its stability, which can be affected by factors such as pH and temperature. Therefore, careful handling and storage of the compound are necessary to ensure its effectiveness in lab experiments.
未来方向
There are several future directions for the research of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide. One area of interest is the development of this compound analogs with improved stability and potency. Additionally, the potential applications of this compound in other diseases, such as inflammatory bowel disease and osteoporosis, are currently being investigated. Furthermore, the combination of this compound with other anticancer agents or regenerative medicine strategies could enhance its therapeutic efficacy. Overall, the continued research on this compound could lead to significant advancements in the fields of cancer and regenerative medicine.
合成方法
The synthesis of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide involves several steps, including the condensation of 8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with isobutylamine, followed by the reaction with isobutyryl chloride. The final product is obtained after purification through column chromatography. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound have been optimized through various methods.
科学研究应用
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide has been extensively studied for its potential therapeutic applications, particularly in cancer and regenerative medicine. The Wnt/β-catenin signaling pathway is aberrantly activated in various cancers, leading to uncontrolled cell proliferation and tumor growth. This compound has been shown to inhibit this pathway and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been demonstrated to enhance the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes, which could have significant implications for regenerative medicine.
属性
IUPAC Name |
2-methyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-11(2)10-23-18-15(17(22-23)21-19(24)12(3)4)9-14-8-6-7-13(5)16(14)20-18/h6-9,11-12H,10H2,1-5H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAJTJVUWAWOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

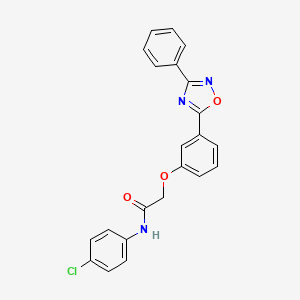
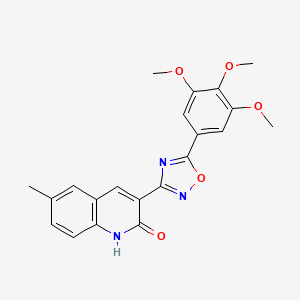
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
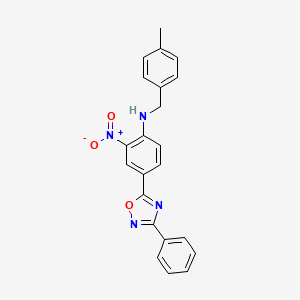
![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
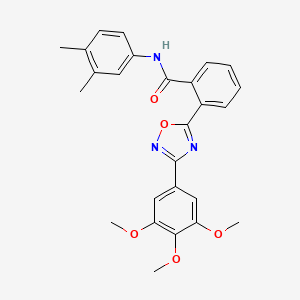
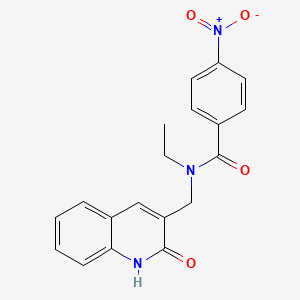
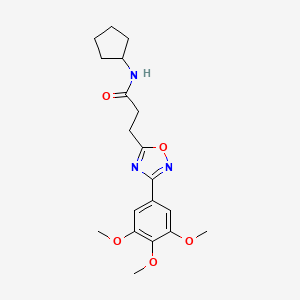
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
